N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
Description
N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a tricyclic heterocyclic compound featuring a fused 8-oxa-3,5-diazatricyclo system. Its structure includes a benzyl-substituted acetamide group, a 2-phenylethyl substituent, and two ketone functionalities at positions 4 and 4. The compound’s complexity arises from its polycyclic framework, which may influence its physicochemical properties and bioactivity.
Properties
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c31-23(28-17-20-11-5-2-6-12-20)18-30-24-21-13-7-8-14-22(21)34-25(24)26(32)29(27(30)33)16-15-19-9-3-1-4-10-19/h1-6,9-12,21-22,24-25H,7-8,13-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLXUNYPHIZBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3C(O2)C(=O)N(C(=O)N3CC(=O)NCC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of a benzyl group and phenylethyl moiety suggests potential interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
- Antidiabetic Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Modifications to the benzyl and phenylethyl groups have been explored:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased α-glucosidase inhibition |
| Alteration of the tricyclic core | Variability in anticancer efficacy |
Case Studies
Several studies have provided insights into the biological activity of N-benzyl derivatives:
- Study on α-glucosidase Inhibition :
- Anticancer Activity Assessment :
- Neuroprotection in Animal Models :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, analogs of N-benzyl derivatives have shown efficacy against various cancer cell lines, including prostate and colon cancers. Molecular docking studies suggest that these compounds can interact effectively with the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
Antioxidant Activity
Compounds related to N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide have also demonstrated strong antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for preventing oxidative stress-related diseases . The antioxidant activity has been quantified using assays such as DPPH and ABTS, showing impressive inhibition rates compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Neuroprotective Effects
Given the compound's structural features, it may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The potential for these compounds to act as hydroxyl radical scavengers suggests they could mitigate neuronal damage caused by oxidative stress .
Drug Development
The promising biological activities of N-benzyl derivatives warrant further investigation for drug development purposes. Future studies should focus on optimizing these compounds to enhance their potency and selectivity against specific cancer types.
Material Science Applications
Beyond medicinal chemistry, there is potential for these compounds to be utilized in material science due to their unique structural properties which may allow them to function as stabilizers or modifiers in polymer systems.
Comprehensive Toxicological Studies
Before clinical applications can be pursued, comprehensive toxicological studies are necessary to evaluate the safety profile of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tricyclic Acetamide Class
The compound shares structural motifs with other tricyclic acetamides, such as 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (referred to here as Compound A ) . Key similarities include:
- Core tricyclic framework : Both compounds feature a nitrogen- and oxygen-containing tricyclic system.
- Aromatic substituents : The benzyl and phenyl groups may enhance lipophilicity and membrane permeability.
Differences :
- Substituent variation : Compound A includes a methoxyphenyl group instead of a benzyl group, which may alter solubility and target selectivity.
- Additional functional groups : The presence of a thia (sulfur) atom in Compound A could influence redox activity or metabolic stability.
Functional Group Comparison with Thiazolo-Pyrimidine Derivatives
Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound B) share the following features:
- Aromatic substituents : Both compounds utilize benzylidene or phenylethyl groups for hydrophobic interactions.
Key distinctions :
- Heterocyclic core : Compound B’s thiazolo-pyrimidine system lacks the fused oxa-diaza tricyclic structure of the target compound.
- Cyanide group : The nitrile substituent in Compound B may confer electrophilic reactivity absent in the target compound.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below (Table 1):
Insights :
Q & A
Q. What are the key steps in synthesizing this tricyclic acetamide derivative?
The synthesis involves multi-step pathways, typically starting with the preparation of a pyrimido-benzothiazin or oxa-diazatricyclo core. Subsequent steps include introducing substituents (e.g., benzyl, phenylethyl) via alkylation or coupling reactions, followed by thioacetamide group attachment. Critical factors include solvent selection (e.g., dichloromethane, THF), reaction temperature optimization, and purification via recrystallization or chromatography .
Q. How is the molecular structure validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry using programs like SHELXL for refinement .
- NMR spectroscopy : Assigns proton and carbon environments (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl signals at δ 165–175 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight via high-resolution ESI-MS or MALDI-TOF .
Q. What biological activities are associated with this compound?
Reported activities include:
| Activity Type | Mechanism | Model System |
|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | Staphylococcus aureus |
| Anticancer | Apoptosis induction via caspase-3 | MCF-7 cells |
| Anti-inflammatory | TNF-α/IL-6 cytokine inhibition | Acute inflammation models |
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields?
- Design of Experiments (DoE) : Statistically models variables (e.g., temperature, solvent ratio) to identify optimal conditions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .
- Flow chemistry : Continuous-flow systems enhance reaction control and scalability .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data?
- Cross-validation : Compare X-ray-derived torsion angles with NOE correlations in NMR .
- Density Functional Theory (DFT) : Computationally predict spectroscopic signatures (e.g., IR, NMR) to reconcile experimental discrepancies .
- Thermogravimetric analysis (TGA) : Assess crystallinity vs. amorphous content impacting diffraction patterns .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- MD simulations : Track conformational stability in biological membranes (e.g., lipid bilayer penetration) .
Q. How to investigate the compound’s mechanism of action in cancer cells?
- SPR biosensing : Measure real-time binding kinetics to apoptosis regulators (e.g., Bcl-2) .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
- Mitochondrial membrane potential assays : JC-1 staining quantifies apoptosis induction .
Q. What stability challenges arise under physiological conditions?
- pH-dependent degradation : Use HPLC to monitor hydrolysis of the acetamide group at pH 7.4 vs. 2.0 .
- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
- Lyophilization studies : Assess thermal stability via DSC for long-term storage .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
